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Abstract
Dactylyne is a naturally occurring acetylenic dibromochloro ether originally isolated from the

sea hare Aplysia dactylomela. This unique halogenated cyclic ether has garnered scientific

interest due to its notable biological activity as a potent inhibitor of drug metabolism. This

technical guide provides a comprehensive overview of the known physical and chemical

properties of Dactylyne, detailed experimental protocols for its analysis, and an exploration of

its mechanism of action. All quantitative data are summarized in structured tables, and key

experimental workflows and signaling concepts are visualized using diagrams for enhanced

clarity.

Chemical and Physical Properties
Dactylyne is a structurally complex molecule with the chemical formula C₁₅H₁₉Br₂ClO.[1] Its

molecular structure features a tetrahydropyran ring substituted with bromo, chloro, and two

unsaturated carbon chains.

Table 1: General Chemical Properties of Dactylyne
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Property Value Source

Molecular Formula C₁₅H₁₉Br₂ClO [1]

Molecular Weight 410.57 g/mol [1]

IUPAC Name

(2R,3R,5S,6S)-3-bromo-2-

[(Z)-3-bromopent-2-enyl]-5-

chloro-6-[(E)-pent-2-en-4-

ynyl]oxane

PubChem

CAS Number 55306-12-2 [1]

Table 2: Computed Physical Properties of Dactylyne

Property Value Source

XLogP3-AA 5.3 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
1 PubChem

Rotatable Bond Count 4 PubChem

Exact Mass 407.9491 g/mol [1]

Monoisotopic Mass 407.9491 g/mol PubChem

Topological Polar Surface Area 9.2 Å² PubChem

Heavy Atom Count 19 PubChem

Complexity 383 PubChem

Note: Experimental data for properties such as melting point, boiling point, and solubility are

not readily available in the surveyed literature. The data presented in Table 2 are

computationally predicted.

Spectroscopic Data
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The structural elucidation of Dactylyne was originally accomplished through a combination of

spectroscopic techniques. While the complete raw spectra are not available in recent literature,

the key analytical methods used for its characterization are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the complex stereochemistry and

connectivity of Dactylyne. Although specific chemical shift assignments from the original

isolation papers are not widely accessible, a general approach to its NMR analysis would

involve:

¹H NMR: Identification of signals corresponding to olefinic protons, protons adjacent to

halogens and the ether oxygen, and protons of the alkyl chains. Coupling constants would

be crucial in establishing the relative stereochemistry of the substituents on the

tetrahydropyran ring.

¹³C NMR: Identification of carbon signals for the unsaturated carbons (alkene and alkyne),

carbons bearing halogens, and the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy
IR spectroscopy would provide information about the functional groups present in Dactylyne.

Expected characteristic absorption bands would include:

C-H stretching: For sp³, sp², and sp hybridized carbons.

C≡C stretching: For the terminal alkyne.

C=C stretching: For the alkene moieties.

C-O stretching: For the ether linkage in the tetrahydropyran ring.

C-Br and C-Cl stretching: In the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of

Dactylyne. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and
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chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic cluster

for the molecular ion peak, confirming the presence and number of these halogen atoms.

Fragmentation patterns would provide further structural information about the different

substituents and the cyclic core.

Experimental Protocols
Isolation of Dactylyne from Aplysia dactylomela
Dactylyne is a natural product isolated from the sea hare Aplysia dactylomela. The general

workflow for its isolation from the organism is depicted below.
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Further Chromatographic separation (e.g., HPLC)

Spectroscopic Analysis (NMR, MS, IR)
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Fig. 1: General workflow for the isolation of Dactylyne.

Methodology:
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Collection and Extraction: Specimens of Aplysia dactylomela are collected and their digestive

glands are typically dissected and homogenized. The homogenized tissue is then subjected

to solvent extraction, often using a mixture of polar and non-polar solvents like ethanol and

chloroform, to isolate the organic-soluble secondary metabolites.

Chromatographic Separation: The resulting crude extract is a complex mixture of

compounds. Initial purification is generally achieved through column chromatography on a

silica gel stationary phase, with a gradient of solvents of increasing polarity.

Further Purification: Fractions containing compounds with similar polarity to Dactylyne are

further purified using high-performance liquid chromatography (HPLC), often with a reverse-

phase column, to yield the pure compound.

Structure Elucidation: The structure of the isolated pure Dactylyne is then confirmed using

spectroscopic methods as described in Section 2.

Pentobarbital-Induced Sleep Time Assay
The primary biological activity of Dactylyne is its ability to inhibit the metabolism of

pentobarbital, thereby prolonging its hypnotic effect. This is typically evaluated using a

pentobarbital-induced sleep time assay in a murine model.
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Experimental Setup

Treatment Administration

Induction of Hypnosis

Data Collection

Acclimation of Mice

Random assignment to Control and Treatment groups

Administer Dactylyne (i.p.) to treatment group Administer Vehicle (i.p.) to control group

Administer Pentobarbital (i.p.) to all animals

Measure onset of sleep (loss of righting reflex)

Measure duration of sleep (time to regain righting reflex)
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Fig. 2: Workflow for the Pentobarbital-Induced Sleep Time Assay.

Methodology:

Animals: Male mice are typically used for this assay. They are acclimated to the laboratory

conditions for a set period before the experiment.
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Grouping: Animals are randomly divided into a control group and one or more treatment

groups.

Administration: The treatment group receives an intraperitoneal (i.p.) injection of Dactylyne
dissolved in a suitable vehicle. A 25 mg/kg dose has been reported to be effective. The

control group receives an i.p. injection of the vehicle alone.

Induction of Sleep: After a predetermined time to allow for the absorption and distribution of

Dactylyne, all animals are administered an i.p. injection of a sub-hypnotic or hypnotic dose

of pentobarbital.

Measurement of Sleep Parameters:

Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex is

recorded. The righting reflex is assessed by placing the animal on its back; the inability to

return to the prone position within a short time (e.g., 30 seconds) indicates the onset of

sleep.

Sleep Duration: The time from the loss to the regaining of the righting reflex is measured

as the duration of sleep.

Data Analysis: The sleep latency and duration for the treatment group are compared to the

control group using appropriate statistical methods. A significant increase in sleep duration in

the Dactylyne-treated group indicates inhibition of pentobarbital metabolism.

Mechanism of Action: Inhibition of Drug Metabolism
The prolongation of pentobarbital-induced sleep by Dactylyne is attributed to its inhibition of

hepatic drug-metabolizing enzymes. The primary family of enzymes responsible for the

metabolism of a wide variety of xenobiotics, including pentobarbital, is the cytochrome P450

(CYP) superfamily.

Role of Cytochrome P450 Enzymes
Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that

catalyze the oxidation of various substrates. This process, known as Phase I metabolism,

generally increases the water solubility of compounds, facilitating their excretion from the body.
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By inhibiting these enzymes, Dactylyne slows down the breakdown of co-administered drugs

like pentobarbital, leading to higher plasma concentrations and a prolonged therapeutic effect.

Dactylyne Cytochrome P450 EnzymesInhibits

Pentobarbital (Active) Inactive MetaboliteMetabolized by CYP450 Excretion

Click to download full resolution via product page

Fig. 3: Proposed mechanism of Dactylyne's effect on pentobarbital.

Cytochrome P450 Inhibition Assay
To determine which specific CYP isoforms are inhibited by Dactylyne and to quantify the extent

of this inhibition (e.g., IC₅₀ values), an in vitro cytochrome P450 inhibition assay is employed.

This assay typically uses human liver microsomes, which are rich in CYP enzymes, or

recombinant human CYP isoforms.

Methodology:

Incubation: A specific probe substrate for a particular CYP isoform is incubated with human

liver microsomes or a recombinant CYP enzyme in the presence of NADPH (a necessary

cofactor) and varying concentrations of Dactylyne.

Metabolite Formation: The reaction is allowed to proceed for a set time, after which it is

quenched.

Quantification: The amount of the specific metabolite formed from the probe substrate is

quantified using analytical techniques such as liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis: The rate of metabolite formation in the presence of Dactylyne is compared to

the rate in its absence (control). The concentration of Dactylyne that causes 50% inhibition

of the enzyme activity (IC₅₀) is then calculated.
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By performing this assay with a panel of different CYP isoform-specific substrates, the

inhibitory profile of Dactylyne across the major drug-metabolizing enzymes can be determined.

Signaling Pathways
Currently, the known biological activity of Dactylyne is primarily centered on its direct inhibition

of metabolic enzymes, specifically the cytochrome P450 system. There is limited information

available in the scientific literature regarding the effects of Dactylyne on other specific

intracellular signaling pathways. Future research may explore whether Dactylyne's interaction

with metabolic enzymes has downstream consequences on cellular signaling or if it interacts

with other molecular targets.

Conclusion
Dactylyne is a fascinating marine natural product with a potent and specific biological activity.

Its ability to inhibit drug metabolism highlights the potential of natural products as

pharmacological tools and as leads for the development of new therapeutic agents. This guide

has summarized the current knowledge of Dactylyne's physical and chemical properties and

provided an overview of the experimental protocols used to study this molecule. Further

research is warranted to fully elucidate its spectroscopic characteristics, obtain precise physical

property data, and explore its detailed interactions with the full spectrum of cytochrome P450

enzymes and other potential biological targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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